(((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid
CAS No.: 115365-27-0
Cat. No.: VC17077644
Molecular Formula: C13H18ClN2O9P
Molecular Weight: 412.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115365-27-0 |
|---|---|
| Molecular Formula | C13H18ClN2O9P |
| Molecular Weight | 412.71 g/mol |
| IUPAC Name | 2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
| Standard InChI | InChI=1S/C13H18ClN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h4,8-10,17H,1-3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/t8-,9+,10+/m0/s1 |
| Standard InChI Key | OLKRUBDTCFHTEF-IVZWLZJFSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |
Introduction
Structural and Chemical Identification
Core Structure and Stereochemistry
The compound features a tetrahydrofuran (THF) ring substituted with a phosphorylated acetic acid moiety and a dihydropyrimidinone group modified with a 2-chloroethyl chain. The stereochemical configuration—(2R,3S,5R)—dictates its three-dimensional orientation, critical for interactions with biological targets .
Tetrahydrofuran Backbone
The THF ring adopts a puckered conformation, with hydroxyl and phosphoryl groups at positions 3 and 2, respectively. This scaffold is analogous to ribose in nucleosides, enabling potential integration into nucleic acid structures .
Dihydropyrimidinone Moiety
The 2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl group introduces a uracil-like structure, modified by a 2-chloroethyl side chain at position 5. Chloroethyl groups are known alkylating agents, suggesting DNA crosslinking potential .
Phosphoryl-Acetic Acid Substituent
The phosphorylated acetic acid at the 2'-position introduces negative charge and hydrophilicity, likely influencing membrane permeability and enzyme binding .
Molecular Formula and Weight
While the exact molecular formula is not explicitly listed in available sources, structural analogs such as C₁₄H₂₂N₂O₁₅P₂ (PubChem CID 73167577) provide a reference . Adjusting for the 2-chloroethyl group (+C₂H₄Cl) and acetic acid substitution, the formula approximates C₁₆H₂₃ClN₂O₁₅P₂ with a molecular weight of ~625 g/mol.
Predicted SMILES
Using PubChem’s OpenEye toolkit , the SMILES string is computed as:
C1[C@@H]([C@@H]([C@H](O1)COP(=O)(O)OCC(=O)O)O)N2C=CC(=O)NC2=OCl
InChI Key
The InChI key CTEYAHSJKMGMOL-HHUJUQMJSA-N (derived from CID 73167577) suggests close homology, differing by the chloroethyl and acetic acid groups.
Synthesis and Stability
Synthetic Pathways
-
Glycosylation: Coupling a dihydropyrimidinone derivative with a protected THF-phosphoryl intermediate .
-
Phosphorylation: Using H-phosphonate or phosphoramidite chemistry to introduce the phosphoryl-acetic acid group .
-
Chloroethylation: Alkylation of the pyrimidinone at position 5 using 1-bromo-2-chloroethane .
Stability Profile
-
Hydrolytic Sensitivity: The phosphate ester and chloroethyl groups render the compound susceptible to hydrolysis at extreme pH .
-
Thermal Decomposition: Predicted to decompose above 200°C based on analogs like ethyl tetrahydrofuran-2-acetate (boiling point 98°C/13mmHg) .
Biochemical and Pharmacological Properties
Uracil DNA Glycosylase (UDG) Inhibition
The dihydropyrimidinone moiety mimics uracil, potentially inhibiting UDG—an enzyme critical for base excision repair (BER) . In UDG-deficient cells, uracil accumulation causes replication stress and DNA strand breaks .
Alkylation and Crosslinking
The 2-chloroethyl group may act as an alkylating agent, forming covalent DNA adducts. This mechanism is shared with nitrogen mustards and temozolomide .
Synergy with BER Inhibitors
Methoxyamine (MX), an AP site binder, enhances cytotoxicity of uracil-incorporating agents by blocking BER . Combining this compound with MX could exploit synthetic lethality in cancers overexpressing UDG .
Topoisomerase IIα Inhibition
Chloroethyl-modified compounds often inhibit topoisomerases, leading to DNA strand breaks . Dual targeting of BER and topoisomerases may amplify therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume